molecular formula C12H11N3O B13092727 2-(4-Ethoxyphthalazin-1-yl)acetonitrile

2-(4-Ethoxyphthalazin-1-yl)acetonitrile

Cat. No.: B13092727
M. Wt: 213.23 g/mol
InChI Key: SBTAEIFZLHLPBS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphthalazin-1-yl)acetonitrile is an organic compound with the molecular formula C₁₂H₁₁N₃O It is a derivative of phthalazine, a bicyclic heterocycle, and contains an ethoxy group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphthalazin-1-yl)acetonitrile typically involves the reaction of 4-ethoxyphthalazine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-ethoxyphthalazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphthalazin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-(4-Ethoxyphthalazin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphthalazin-1-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and acetonitrile groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphthalazin-1-yl)acetonitrile
  • 2-(4-Chlorophthalazin-1-yl)acetonitrile
  • 2-(4-Bromophthalazin-1-yl)acetonitrile

Uniqueness

2-(4-Ethoxyphthalazin-1-yl)acetonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(4-ethoxyphthalazin-1-yl)acetonitrile

InChI

InChI=1S/C12H11N3O/c1-2-16-12-10-6-4-3-5-9(10)11(7-8-13)14-15-12/h3-6H,2,7H2,1H3

InChI Key

SBTAEIFZLHLPBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)CC#N

Origin of Product

United States

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